N-2-Cyanoethyltranylcypromine

Description

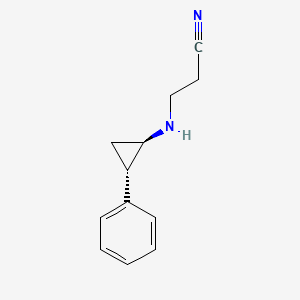

Structure

2D Structure

Properties

CAS No. |

95596-55-7 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-[[(1R,2S)-2-phenylcyclopropyl]amino]propanenitrile |

InChI |

InChI=1S/C12H14N2/c13-7-4-8-14-12-9-11(12)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,8-9H2/t11-,12+/m0/s1 |

InChI Key |

PADWKJMGNSNONV-NWDGAFQWSA-N |

SMILES |

C1C(C1NCCC#N)C2=CC=CC=C2 |

Isomeric SMILES |

C1[C@H]([C@@H]1NCCC#N)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C1NCCC#N)C2=CC=CC=C2 |

Synonyms |

CE-TCP N-(2-cyanoethyltranyl)cypromine N-2-cyanoethyltranylcypromine |

Origin of Product |

United States |

Chemical Synthesis Methodologies for N 2 Cyanoethyltranylcypromine

Synthetic Routes and Reaction Mechanisms for N-2-Cyanoethyltranylcypromine

The primary and most direct synthetic route to this compound involves the N-alkylation of its parent compound, tranylcypromine (B92988) (TCP). This transformation is a specific type of reaction known as cyanoethylation.

The reaction proceeds by treating tranylcypromine with acrylonitrile (B1666552). In this process, the primary amino group of the tranylcypromine molecule acts as a nucleophile. It attacks the β-carbon of the acrylonitrile molecule, which is electron-deficient due to the electron-withdrawing nature of the adjacent nitrile group. This reaction is a classic example of a Michael addition. The process typically involves refluxing the reactants in a suitable solvent, such as ethanol (B145695). nih.gov One publication describes a similar (bis)cyanoethylation of a diamine using acrylonitrile and refluxing in ethanol. nih.gov

The general mechanism can be depicted as follows:

The lone pair of electrons on the nitrogen atom of tranylcypromine's primary amine initiates a nucleophilic attack on the carbon-carbon double bond in acrylonitrile.

A new carbon-nitrogen bond is formed, and the pi electrons from the double bond shift to the adjacent carbon, creating a carbanion intermediate.

This intermediate is then protonated by the solvent (e.g., ethanol) to yield the final product, this compound.

This method is efficient for producing N-alkylated analogues of bioactive amines. The use of the N-cyanoethyl substituent is a known strategy in medicinal chemistry, as seen with other compounds where this group can be metabolically cleaved to release the parent amine.

Precursor Chemistry and Derivatization Strategies for this compound

The synthesis of this compound is fundamentally linked to the chemistry of its precursor, tranylcypromine, and the various strategies developed to create its derivatives.

Precursor Chemistry The immediate precursor for the synthesis is tranylcypromine (TCP). The synthesis of the tranylcypromine scaffold itself is a key aspect of its chemistry. Typically, this scaffold is obtained from a carboxylic acid precursor. chemrxiv.org This precursor, in turn, often originates from the [2+1] cyclization of an arylalkene with a carbenoid or carbanion synthon, which forms the characteristic cyclopropane (B1198618) ring. chemrxiv.orgontosight.ai For instance, one synthetic approach to tranylcypromine analogues starts with 4-formylbenzoic acid, which is converted to a cinnamate (B1238496) derivative before cyclopropanation. chemrxiv.org

Derivatization Strategies Tranylcypromine has been a scaffold for extensive derivatization to explore new chemical space and modify its properties. chemrxiv.orgnih.gov These strategies can be broadly categorized by the site of modification on the molecule.

N-Alkylation and Acylation: The synthesis of this compound is a prime example of N-alkylation. The primary amine of tranylcypromine is a versatile handle for other modifications. For example, it can be acylated to form carboxamides. chemrxiv.org Such derivatizations can alter the molecule's physicochemical properties, which may influence cell permeability. chemrxiv.org

Ring Substitution: Another common strategy involves substituting the phenyl ring of the tranylcypromine molecule. Research has explored analogues with substituents at the para-position, such as 4-fluorotranylcypromine and 4-methoxytranylcypromine. nih.gov These modifications are often intended to protect the molecule from metabolic processes like aromatic ring hydroxylation. nih.gov

The table below summarizes various derivatization strategies applied to the tranylcypromine scaffold.

| Modification Site | Type of Derivatization | Example Derivative | Purpose of Derivatization |

| Primary Amine (Nitrogen) | N-Cyanoethylation | This compound | Creation of a potential prodrug. nih.gov |

| Primary Amine (Nitrogen) | Carboxamide Formation | Tranylcypromine-based carboxamides | Improve pharmacokinetic properties. chemrxiv.org |

| Primary Amine (Nitrogen) | Boc Protection | Boc-protected tranylcypromine | Used as an intermediate in synthesis. chemrxiv.org |

| Phenyl Ring (Para-position) | Fluorination | 4-Fluorotranylcypromine | Protect against metabolic hydroxylation. nih.gov |

| Phenyl Ring (Para-position) | Methoxylation | 4-Methoxytranylcypromine | Protect against metabolic hydroxylation. nih.gov |

Optimization of Research-Scale Synthesis for this compound Analogs

The synthesis of analogs of this compound on a research scale can be optimized using modern chemical synthesis techniques to improve efficiency, yield, and purity.

Systematic Optimization of Reaction Conditions The initial step in optimization involves systematically varying key reaction parameters. This includes the choice of solvent, reaction temperature, and the concentration of reagents. For cyanoethylation, while ethanol is a common solvent, other polar solvents could be tested. nih.gov The use of a mild base as a catalyst, such as sodium t-butoxide, has been noted in other cyanoethylation reactions and could be explored to potentially increase the reaction rate. theswissbay.ch The optimal concentration for titrants in related analytical procedures has been found to be 10⁻² M to achieve stable readings, suggesting that concentration is a critical parameter to control. fabad.org.tr

High-Throughput and Automated Synthesis For generating a library of analogs, high-throughput experimentation (HTE) and machine learning offer powerful tools for optimization. beilstein-journals.org

Design of Experiments (DOE): A structured workflow begins with a careful design of experiments to map the reaction space. beilstein-journals.org

Automated Synthesis Platforms: Autonomous systems, sometimes controlled by machine learning algorithms, can perform numerous experiments iteratively to identify optimal conditions for yield or other target objectives. beilstein-journals.org For instance, a modular autonomous flow reactor has been used to optimize a four-step synthesis by independently optimizing each step, a strategy applicable to producing tranylcypromine analogs with different substituents. beilstein-journals.org

Flow Chemistry Translating optimized reactions from microfluidic systems to larger meso-scale flow reactors can enable the production of gram-scale quantities of a target analog for further studies. beilstein-journals.org This approach offers precise control over reaction parameters and can improve safety and scalability.

The table below outlines key parameters and methods for optimizing the synthesis of this compound analogs.

| Parameter for Optimization | Method of Optimization | Evaluation Metric | Reference Technology |

| Solvents, Reagents, Catalysts | High-Throughput Experimentation (HTE) | Reaction yield, Purity | Automated synthesis robots (e.g., SynBot). beilstein-journals.org |

| Temperature, Reaction Time | Iterative feedback loop | Product yield | In-line HPLC or benchtop NMR analysis. beilstein-journals.org |

| Multi-step Synthesis | Modular Flow Chemistry | Overall yield, Throughput | Autonomous flow reactors controlled by software (e.g., MATLAB). beilstein-journals.org |

| Scale-up | Transition to Mesofluidics | Scaled-up product mass, Cost-efficiency | Keck asymmetric vinylogous aldol (B89426) reaction as an example of a scalable reaction. mdpi.com |

By employing these advanced methodologies, the research-scale synthesis of this compound and its analogs can be significantly streamlined, facilitating the rapid exploration of this class of compounds.

Pharmacological Mechanisms of N 2 Cyanoethyltranylcypromine in Research Models

Monoamine Oxidase Enzyme Inhibition by N-2-Cyanoethyltranylcypromine

Differential Inhibition Kinetics of MAO-A and MAO-B Isozymes by this compound

In research conducted on rat brain tissue, this compound has been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov Following intraperitoneal administration, the inhibition of both isozymes reaches its maximum at approximately 60 minutes post-dosing. This peak inhibition coincides with the maximum concentration of CE-TCP observed in the brain. nih.gov The compound's ability to inhibit both major forms of the MAO enzyme underscores its broad-spectrum activity against these key regulators of monoamine neurotransmitters. nih.gov

Irreversible Binding Mechanisms of this compound to Monoamine Oxidases

As a derivative of tranylcypromine (B92988), this compound is classified as an irreversible inhibitor of monoamine oxidase. ontosight.ai This mechanism of action involves the formation of a stable, covalent bond with the enzyme, leading to a long-lasting inactivation that is not readily reversed. The parent compound, tranylcypromine, functions as a mechanism-based inhibitor, where the enzyme itself catalyzes the transformation of the inhibitor into a reactive species that then binds to the enzyme, often at the flavin adenine (B156593) dinucleotide (FAD) cofactor. This results in a sustained blockade of the enzyme's activity until new enzyme molecules are synthesized.

Comparative Enzyme Inhibition Profiles of this compound with Tranylcypromine

When compared to its parent compound, tranylcypromine, this compound demonstrates a different temporal profile of MAO inhibition. Following administration of an equimolar dose, tranylcypromine achieves maximum inhibition of both MAO-A and MAO-B more rapidly, at 30 minutes post-dosing. nih.gov In contrast, this compound reaches its peak inhibitory effect at 60 minutes. nih.gov This delay is consistent with the hypothesis that CE-TCP may act as a prodrug, requiring metabolic conversion to tranylcypromine to exert its full inhibitory effect. nih.gov

| Feature | This compound | Tranylcypromine |

| Time to Max. Inhibition | 60 minutes | 30 minutes |

| Target Enzymes | MAO-A and MAO-B | MAO-A and MAO-B |

Interactions of this compound with Neurotransmitter Systems in Preclinical Models

Disposition and Modulation of Catecholamine Neurotransmitters by this compound in Rodent Brain

Studies in rats have demonstrated that this compound administration leads to significant alterations in the levels of catecholamine neurotransmitters in the brain. nih.gov As a potential prodrug, it provides a more sustained, albeit lower, concentration of tranylcypromine in the brain tissue compared to direct administration of tranylcypromine itself. nih.gov This altered disposition has a notable impact on the modulation of dopamine (B1211576) and noradrenaline. nih.gov

Effects on Dopamine and Noradrenaline Levels in Brain Tissue Following this compound Administration

Following the administration of this compound, brain levels of dopamine are increased in a pattern similar to that observed after the administration of tranylcypromine. nih.gov However, the effects on noradrenaline levels are markedly different. While tranylcypromine causes a decrease in brain noradrenaline levels at most observed time points, this compound produces a much less pronounced effect on this neurotransmitter. nih.gov

| Neurotransmitter | Effect of this compound | Effect of Tranylcypromine |

| Dopamine | Increased brain levels | Increased brain levels |

| Noradrenaline | Less pronounced effect on brain levels | Decreased brain levels |

Influence of this compound on Trace Amine Levels in Research Models

This compound (CE-TCP), a derivative and potential prodrug of the monoamine oxidase inhibitor (MAOI) tranylcypromine (TCP), has been investigated for its effects on the levels of trace amines and related monoamine neurotransmitters in the brain. nih.govnih.gov As an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of these amines, CE-TCP administration leads to a significant accumulation of these neuroactive compounds. nih.govwikipedia.org

In a study utilizing male Sprague-Dawley rats, the intraperitoneal administration of CE-TCP resulted in a substantial inhibition of both MAO-A and MAO-B in the brain. nih.gov This enzymatic inhibition directly led to the elevation of several key amines. Notably, the brain levels of the trace amines 2-phenylethylamine (PEA) and tryptamine (B22526) (T) showed a dramatic increase. nih.gov Four hours after the administration of CE-TCP, the concentration of PEA rose to approximately 100 times the control levels, while tryptamine levels increased by about 40-fold. nih.gov In the same study, the level of 5-hydroxytryptamine (5-HT, serotonin), a major monoamine neurotransmitter, also increased to approximately 1.8 times that of the control group. nih.gov The elevation of these amines was detected as early as five minutes post-administration, indicating a rapid onset of action. nih.gov

Another study in rats further elucidated the impact of CE-TCP on catecholaminergic neurotransmitters. nih.gov Following administration of CE-TCP, brain levels of dopamine (DA) were observed to increase in a pattern similar to that seen with the parent compound, tranylcypromine. nih.gov However, the effect on noradrenaline (NA) levels differed; while TCP caused a decrease in NA levels at most time points observed, CE-TCP had a much less pronounced effect on NA concentrations. nih.gov

The significant and rapid elevation of trace amines like PEA and tryptamine, which are preferentially metabolized by MAO, underscores the potent in vivo inhibitory effect of this compound on this enzyme system. nih.govwikipedia.org

Interactive Table: Effect of this compound on Brain Amine Levels in Rats

| Amine | Fold Increase vs. Control (at 240 min) | Time to Onset of Effect | Reference |

| 2-Phenylethylamine (PEA) | ~100x | 5 min | nih.gov |

| Tryptamine (T) | ~40x | 5 min | nih.gov |

| 5-Hydroxytryptamine (5-HT) | ~1.8x | 5 min | nih.gov |

| Dopamine (DA) | Increased (similar to TCP) | - | nih.gov |

| Noradrenaline (NA) | Less pronounced effect vs. TCP | - | nih.gov |

Other Molecular Target Interactions and Binding Studies of this compound in In Vitro Systems

As a derivative of tranylcypromine, the primary molecular targets of this compound are the monoamine oxidase enzymes, MAO-A and MAO-B. nih.govnih.gov Studies have confirmed that both CE-TCP and its parent compound, TCP, are effective inhibitors of both enzyme subtypes. nih.gov Maximum inhibition of MAO-A and MAO-B in rat brain tissue was observed 60 minutes after dosing with CE-TCP. nih.gov

Detailed in vitro binding studies specifically characterizing the affinity and selectivity of this compound for a broader range of molecular targets, such as various neurotransmitter receptors and transporters, are not extensively detailed in the currently available scientific literature. However, the pharmacological profile of its parent compound, tranylcypromine, can offer some context. Tranylcypromine itself is a non-selective, irreversible inhibitor of MAO, with a slight preference for the MAO-B isoenzyme. wikipedia.org At higher therapeutic doses, tranylcypromine may also act as a norepinephrine (B1679862) reuptake inhibitor. wikipedia.org Furthermore, tranylcypromine has been shown to inhibit the histone demethylase BHC110/LSD1 with an IC50 of less than 2 μM. wikipedia.org

Given that this compound functions as a prodrug, it delivers tranylcypromine to the system in a sustained manner. nih.gov Therefore, the in vivo molecular interactions are largely expected to be mediated by tranylcypromine following the metabolic conversion of CE-TCP. The cyanoethyl modification on the nitrogen atom alters the pharmacokinetic profile, leading to lower but more sustained concentrations of tranylcypromine in the brain compared to direct administration of TCP. nih.gov This suggests that while the ultimate molecular targets are the same as those of tranylcypromine, the temporal dynamics of these interactions are modified by the prodrug form.

Table: Known Molecular Targets of the Parent Compound, Tranylcypromine

| Molecular Target | Type of Interaction | Reference |

| Monoamine Oxidase A (MAO-A) | Non-selective, irreversible inhibitor | wikipedia.org |

| Monoamine Oxidase B (MAO-B) | Non-selective, irreversible inhibitor (slight preference) | wikipedia.org |

| Norepinephrine Transporter | Reuptake inhibitor (at higher doses) | wikipedia.org |

| Histone Demethylase BHC110/LSD1 | Inhibitor | wikipedia.org |

Metabolic Pathways and Disposition Research of N 2 Cyanoethyltranylcypromine

Identification and Characterization of N-2-Cyanoethyltranylcypromine Metabolites in Biological Research Models

This compound (CE-TCP) is designed as a prodrug, which undergoes metabolic transformation to yield active compounds. Research in rat models has been crucial in identifying its primary metabolites. Following intraperitoneal administration, CE-TCP is metabolized to tranylcypromine (B92988) (TCP). nih.gov This conversion is a key step in its mechanism of action, as TCP is a known monoamine oxidase (MAO) inhibitor. nih.gov

Further investigation into the metabolic cascade revealed the presence of another significant metabolite, para-hydroxytranylcypromine (p-OHTCP). The identification of p-OHTCP was confirmed in both brain and heart tissues of rats after the administration of CE-TCP. The analytical methods used to identify and quantify these metabolites, including CE-TCP, TCP, and p-OHTCP, involved gas-liquid chromatography with an electron-capture detector following aqueous pentafluorobenzoylation. The presence of these metabolites demonstrates that the metabolic pathway of CE-TCP involves the cleavage of the N-cyanoethyl group to release TCP, which is then subject to further hydroxylation to form p-OHTCP.

Tissue Distribution and Clearance Studies of this compound and its Metabolites in Rodents

Studies in rodent models have provided insights into the tissue-specific distribution and clearance of this compound and its active metabolites. Following administration in rats, both the parent compound (CE-TCP) and its primary metabolite, tranylcypromine (TCP), are detected in the brain. nih.gov The brain elimination half-life (t½) for CE-TCP was calculated to be 263.3 ± 37.6 minutes, while the t½ for the resulting TCP was 183.9 ± 38.1 minutes.

The distribution of the secondary metabolite, para-hydroxytranylcypromine (p-OHTCP), has been examined in different tissues. After administration of CE-TCP, substantial concentrations of p-OHTCP were found in both the brain and the heart. Interestingly, the relative distribution of this metabolite differed depending on the initial compound administered. When CE-TCP was given, higher concentrations of p-OHTCP were observed in the heart compared to the brain. This is in contrast to direct administration of TCP, which resulted in higher p-OHTCP levels in the brain than in the heart. These findings highlight the influence of the prodrug structure on the tissue distribution of downstream metabolites.

Table 1: Brain Elimination Half-Life in Rats

| Compound | Brain Elimination t½ (minutes) |

|---|---|

| This compound (CE-TCP) | 263.3 ± 37.6 |

| Tranylcypromine (TCP) (from CE-TCP) | 183.9 ± 38.1 |

Data derived from research in rat models following intraperitoneal administration.

Prodrug Conversion Dynamics of this compound to Tranylcypromine in Preclinical Contexts

This compound (CE-TCP) functions as a prodrug, designed to be metabolically converted into the active drug, tranylcypromine (TCP). nih.gov Studies in rats confirm that TCP is detected in the brain following the administration of CE-TCP. The N-cyanoethyl substituent is known to be readily removed metabolically, a characteristic that was considered in its design, similar to the N-(2-cyanoethyl)amphetamine analogue, fenproporex.

The dynamics of this conversion are evident in the pharmacokinetic profiles of the compounds. After intraperitoneal administration of CE-TCP, the peak brain concentration of the parent compound occurs at 60 minutes. nih.gov Subsequently, the formation of TCP from the prodrug leads to its own peak concentration. nih.gov This conversion process results in lower, but more sustained, brain concentrations of TCP compared to when an equimolar dose of TCP is administered directly. nih.gov Direct TCP administration leads to a peak brain concentration at 30 minutes. nih.gov The delay in peak time for TCP when derived from CE-TCP reflects the time required for the metabolic conversion to occur. nih.gov This controlled release is a key feature of its prodrug design, aiming to improve the pharmacokinetic profile of TCP.

Pharmacokinetic Research of this compound in Non-Human Species

Pharmacokinetic studies of this compound (CE-TCP) in non-human species, specifically rats, have focused on its disposition in the central nervous system. nih.gov Following intraperitoneal administration, CE-TCP is absorbed and distributed to the brain. nih.gov The primary pharmacokinetic advantage of CE-TCP is its role as a prodrug, which modifies the delivery and persistence of tranylcypromine (TCP) in the brain. nih.gov

Research indicates that CE-TCP provides lower but more sustained concentrations of TCP in the brain compared to direct administration of TCP. nih.gov The brain elimination half-life of CE-TCP itself was determined to be approximately 263.3 minutes in rats. The maximum concentration of CE-TCP in the brain is reached at 60 minutes post-administration. nih.gov This is followed by the appearance and accumulation of its metabolite, TCP. nih.gov The research demonstrates that unmetabolized CE-TCP likely contributes to the observed in-vivo inhibition of monoamine oxidase (MAO), as maximum inhibition of MAO-A and MAO-B coincides with the time of peak brain concentration of the prodrug. nih.gov

Table 2: Pharmacokinetic Parameters in Rat Brain

| Parameter | This compound (CE-TCP) | Tranylcypromine (TCP) (following CE-TCP admin) |

|---|---|---|

| Time to Peak Concentration (Tmax) | 60 minutes | > 60 minutes |

| Elimination Half-life (t½) | 263.3 ± 37.6 minutes | 183.9 ± 38.1 minutes |

Data from intraperitoneal administration in rat models. nih.gov

Structure Activity Relationship Sar Studies of N 2 Cyanoethyltranylcypromine

The Role of the N-2-Cyanoethyl Moiety in N-2-Cyanoethyltranylcypromine's Pharmacological Profile

The introduction of the N-2-cyanoethyl group to the tranylcypromine (B92988) scaffold significantly alters its pharmacological properties. This modification has been explored in the context of creating a prodrug of tranylcypromine. nih.gov A study in rats demonstrated that this compound administration leads to the formation of tranylcypromine in the brain. nih.gov This suggests that the N-2-cyanoethyl moiety can be metabolically cleaved to release the active parent drug.

The presence of the N-2-cyanoethyl group affects the disposition of the compound in the brain. Following administration, this compound results in lower but more sustained brain concentrations of tranylcypromine compared to direct administration of an equimolar dose of tranylcypromine itself. nih.gov This sustained release profile could potentially lead to a more prolonged therapeutic effect and a different side-effect profile. The modification also influences the interaction with catecholamine neurotransmitters, as evidenced by changes in dopamine (B1211576) and noradrenaline levels in the brain. nih.gov

Furthermore, the N-2-cyanoethyl group impacts the inhibition of monoamine oxidase (MAO) isoforms. Studies have shown that both this compound and the resulting tranylcypromine inhibit both MAO-A and MAO-B. nih.gov The prodrug nature of this compound offers a strategy to modulate the delivery and pharmacokinetics of tranylcypromine, potentially enhancing its therapeutic index. nih.govdntb.gov.ua

Impact of Structural Modifications on this compound's MAO Isoform Selectivity

The selectivity of tranylcypromine analogs for MAO-A versus MAO-B is a key determinant of their therapeutic applications and side-effect profiles. While tranylcypromine itself is a non-selective inhibitor, modifications to its structure can introduce selectivity. wikipedia.org

The substitution on the nitrogen of the cyclopropylamine (B47189) ring is a critical factor in determining MAO isoform selectivity. While this compound itself is a non-selective inhibitor, other N-substituted tranylcypromine derivatives have been shown to exhibit selectivity for one isoform over the other. nih.gov For instance, the development of selective MAO-B inhibitors has been a focus for treating neurodegenerative diseases like Parkinson's disease. nih.gov

Modifications to the phenyl ring of tranylcypromine can also significantly impact MAO isoform selectivity. For example, the introduction of an ortho-benzyloxy group and two meta-fluorine atoms to the phenyl ring of tranylcypromine resulted in a highly selective inhibitor of lysine-specific demethylase 1 (LSD1), which shares a similar FAD cofactor with MAO. This highlights the potential for aryl substitutions to modulate the interaction with the enzyme's active site and confer selectivity.

The following table summarizes the MAO inhibitory activity of some tranylcypromine analogs, illustrating the impact of structural changes on potency and selectivity.

| Compound | Modification | Target | IC50 (µM) | Selectivity |

| Tranylcypromine | - | LSD1 | 21.0 | Non-selective |

| 5a | 4-carboxamide with benzylamide | LSD1 | Submicromolar | - |

| 5b | 4-carboxamide with phenethylamide | LSD1 | Submicromolar | - |

| 5c | 4-carboxamide with aryl/heteroaryl linker | LSD1 | Submicromolar | - |

| 5d | 4-carboxamide with cyclohexyl isostere | LSD1 | Loss of activity | - |

| 5e | 4-carboxamide with cyclohexyl isostere | LSD1 | Loss of activity | - |

| Data sourced from a study on carboxamide-containing tranylcypromine analogues as LSD1 inhibitors. chemrxiv.org |

These findings demonstrate that even subtle changes to the tranylcypromine scaffold can lead to significant differences in biological activity and selectivity, providing a basis for the rational design of new inhibitors. chemrxiv.orguea.ac.uk

Computational and In Silico Approaches to this compound SAR Analysis

Computational and in silico methods are increasingly valuable tools for understanding the structure-activity relationships of enzyme inhibitors like this compound. researchgate.net These approaches can predict how structural modifications will affect a molecule's binding affinity and selectivity for its target. researchgate.net

Molecular docking studies, for example, can simulate the interaction of a ligand with the active site of an enzyme. nih.govresearchgate.net This allows researchers to visualize the binding pose and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's potency. For instance, docking studies of pyrazoline derivatives, another class of MAO inhibitors, have provided insights into their binding with the MAO-A enzyme, guiding the design of more potent and selective inhibitors. nih.gov

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. While specific computational studies on this compound are not extensively detailed in the provided search results, the principles of these methods are broadly applicable to understanding its SAR. researchgate.net

Ligand-Target Interaction Analysis and Binding Site Characterization for this compound

The binding of tranylcypromine and its derivatives to MAO involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor. uea.ac.uk This irreversible inhibition is a key feature of its mechanism of action. The N-2-cyanoethyl group in this compound is expected to be cleaved before the irreversible binding of the tranylcypromine moiety to the FAD cofactor occurs. nih.gov

The active site of MAO contains a "hydrophobic cage" that accommodates the phenyl ring of tranylcypromine. uchile.cl The orientation of the ligand within this pocket is crucial for effective inhibition. Structural modifications to the phenyl ring or the cyclopropylamine can alter this orientation and, consequently, the inhibitory potency and selectivity. For example, in a series of 2-arylthiomorpholine derivatives, which are also MAO inhibitors, docking studies revealed that the phenyl ring and a benzyl (B1604629) substituent fit into this hydrophobic pocket, with a heterocycle interacting with key tyrosine residues. uchile.cl

The characterization of the binding site through techniques like X-ray crystallography and computational modeling is essential for the rational design of new inhibitors. nih.govresearchgate.netmdpi.com Understanding the precise interactions between the ligand and the amino acid residues in the active site allows for the targeted modification of the inhibitor to improve its affinity and selectivity. nih.gov For instance, the identification of a cryptic secondary binding site in the molecular chaperone HSP70 through a fragment screen highlights the potential for discovering novel allosteric sites that can be targeted for drug development. mdpi.com

Advanced Analytical Methodologies for N 2 Cyanoethyltranylcypromine and Its Metabolites

Chromatographic Techniques for Separation and Quantitation in Research Matrices

Gas-Liquid Chromatography with Electron-Capture Detection (GC-ECD) for N-2-Cyanoethyltranylcypromine and Metabolites in Biological Samples

While no specific GC-ECD methods for this compound have been published, research on its parent compound, tranylcypromine (B92988), and its metabolites has utilized this technique. A 1984 study analyzing the effect of this compound on neurotransmitter levels in rats used electron-capture gas chromatography with a capillary column to measure 5-hydroxytryptamine (5-HT), tryptamine (B22526) (T), and 2-phenylethylamine (PEA). nih.gov Another study successfully identified and quantified the tranylcypromine metabolite, p-hydroxytranylcypromine, in rat brain and urine using GC-ECD after derivatization with perfluoroacylating reagents. nih.gov Furthermore, tissue levels of this compound itself, along with tranylcypromine and p-hydroxytranylcypromine, were determined in rat brain and heart using a gas-liquid chromatograph with a fused silica (B1680970) capillary column and an electron-capture detector after pentafluorobenzoylation. nih.gov These methods suggest that a similar approach, involving derivatization to introduce electrophilic groups, would likely be necessary for the sensitive detection of this compound and its potential metabolites using GC-ECD.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection for this compound and Related Neurotransmitters

There is no specific literature detailing HPLC methods for this compound. However, numerous HPLC methods have been developed for its parent compound, tranylcypromine. japsonline.comresearchgate.net These methods often employ reversed-phase columns and UV or fluorescence detection. japsonline.comsqu.edu.om For a compound like this compound, an HPLC method would likely involve a C18 or similar column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture. Detection could be achieved via UV spectrophotometry, as the phenyl group is a chromophore. nih.gov To analyze related neurotransmitters simultaneously, more specialized detection such as fluorescence or electrochemical detection might be employed, often requiring pre- or post-column derivatization to enhance the signal.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for this compound Identification and Quantification in Research Studies

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the identification and quantification of novel psychoactive substances. oup.com Although no MS data for this compound is readily available in the literature, its parent compound, tranylcypromine, has been analyzed by GC-MS, often after derivatization. squ.edu.om For this compound, LC-MS/MS would be a highly suitable technique, offering high sensitivity and selectivity. oup.com This would allow for the determination of the precursor ion and its characteristic product ions, enabling unambiguous identification and quantification in complex biological matrices. nih.govunb.br

Optimization of Sample Preparation and Extraction Protocols for this compound in Research Studies

Effective sample preparation is crucial for accurate analysis of drugs in biological matrices. nih.gov For a compound like this compound, common extraction techniques from matrices such as plasma, urine, or tissue would include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This would involve adjusting the pH of the sample to ensure the compound is in its neutral, unionized form, followed by extraction into an immiscible organic solvent. unb.br

Solid-Phase Extraction (SPE): This technique uses a packed cartridge to selectively adsorb the analyte from the sample matrix. mdpi.com For this compound, a mixed-mode or polymer-based sorbent could be effective. mdpi.comdundee.ac.uk Optimization would involve selecting the appropriate sorbent, conditioning and equilibration solvents, wash steps to remove interferences, and an elution solvent to recover the analyte. dundee.ac.uk

The choice and optimization of the extraction protocol would depend on the specific research matrix and the analytical technique being used. nih.govresearchgate.net

Method Validation Strategies for this compound in Preclinical and Basic Research

Any analytical method developed for this compound would require thorough validation to ensure its reliability for preclinical and basic research. researchgate.net According to guidelines from bodies like the European Medicines Agency (EMA), a full validation would typically assess the following parameters nih.gov:

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov |

| Linearity | The range over which the method's response is directly proportional to the concentration of the analyte. researchgate.netnih.gov |

| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day). researchgate.netnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.comnih.govnih.gov |

| Recovery | The efficiency of the extraction procedure, determined by comparing the response of an extracted sample to that of a non-extracted standard. nih.gov |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. nih.gov |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term stability at room temperature). researchgate.net |

These validation strategies ensure that the data generated from research studies are accurate, reproducible, and fit for purpose. nih.govunb.brresearchgate.net

Applications of N 2 Cyanoethyltranylcypromine As a Research Tool

Utility of N-2-Cyanoethyltranylcypromine as a Prodrug Model in Neuropharmacological Investigations

This compound serves as a valuable research model for a prodrug of tranylcypromine (B92988) (TCP). nih.gov A prodrug is an inactive or less active compound that is metabolized in the body into an active drug. The investigation of CE-TCP as a prodrug has provided insights into how chemical modifications can alter the pharmacokinetic profile of a known psychoactive compound.

In a key study, the disposition of CE-TCP and the TCP formed from it were examined in the rat brain following intraperitoneal administration. nih.gov The research demonstrated that CE-TCP administration leads to lower but more sustained concentrations of its active metabolite, TCP, in the brain compared to the administration of an equimolar dose of TCP itself. nih.gov This characteristic of providing a slower and more prolonged release of the active compound is a desirable feature in drug design, and CE-TCP provides a tangible example for studying these principles in a neuropharmacological context.

The chemical structure of this compound, which includes a cyanoethyl group attached to the tranylcypromine backbone, is responsible for its altered pharmacological profile compared to the parent drug. khanacademy.org This modification makes it an interesting subject for research into structure-activity relationships and the design of drug delivery systems that can optimize the therapeutic effects of MAOIs while potentially mitigating some of the issues associated with their use. khanacademy.org

Employment of this compound in Studies of Monoamine Dynamics in Non-Human Animal Models

Research utilizing this compound in rat models has contributed to the understanding of how MAO inhibitors affect monoamine neurotransmitter systems. nih.gov Monoamines, such as dopamine (B1211576) and noradrenaline, are crucial for a variety of brain functions, and their regulation is a key area of neuropharmacological research. nih.govnih.govnih.gov

A pivotal study in rats investigated the effects of CE-TCP on the brain concentrations of dopamine (DA) and noradrenaline (NA). nih.gov Following the administration of CE-TCP, brain levels of dopamine were observed to increase in a pattern similar to that seen after the administration of tranylcypromine. nih.gov However, the effects on noradrenaline were notably different. While TCP caused a decrease in brain noradrenaline levels at most time intervals studied, CE-TCP produced a much less pronounced effect on this neurotransmitter. nih.gov

This differential impact on catecholamine dynamics highlights the nuanced effects that can be achieved through a prodrug approach. The ability of CE-TCP to elevate dopamine levels while having a lesser effect on noradrenaline, compared to its parent compound, makes it a useful tool for dissecting the specific roles of these neurotransmitters in various physiological and behavioral processes. These findings are significant for understanding the complex interplay of monoaminergic systems in the brain. nih.govnih.govnih.gov

Table 1: Comparative Effects of CE-TCP and TCP on Brain Monoamines in Rats

| Compound Administered | Effect on Brain Dopamine (DA) Levels | Effect on Brain Noradrenaline (NA) Levels |

|---|---|---|

| This compound (CE-TCP) | Increased | Much less pronounced effect compared to TCP |

| Tranylcypromine (TCP) | Increased | Decreased at most time intervals |

Data sourced from Nazarali A. J., et al. (1987). nih.gov

Contribution of this compound Research to Elucidating MAOI Mechanisms of Action

Research on this compound has contributed to a more refined understanding of the mechanisms of action of monoamine oxidase inhibitors (MAOIs). nih.govkhanacademy.org MAOIs function by inhibiting the MAO enzyme, which is responsible for the breakdown of monoamine neurotransmitters. nih.govcriver.com The study of CE-TCP as a prodrug that delivers tranylcypromine in a sustained manner allows for the investigation of how the rate and duration of MAO inhibition influence neurochemical and behavioral outcomes. nih.gov

Furthermore, the irreversible nature of the inhibition of MAO by the active metabolite of CE-TCP, tranylcypromine, means that its physiological effects can persist long after the drug has been cleared from the plasma. khanacademy.orgmdpi.com The use of a prodrug like CE-TCP to control the delivery of such an inhibitor is a key area of research for optimizing the therapeutic benefits of irreversible MAOIs.

Use in In Vitro Enzyme Inhibition Assays for Monoamine Oxidase Research

The primary research focus on this compound has been through in vivo studies, particularly in rodent models, to understand its disposition and effects as a prodrug. nih.gov These in vivo experiments have provided valuable data on the inhibition of monoamine oxidase isoenzymes, MAO-A and MAO-B, within a biological system.

In a study by Nazarali and colleagues, the administration of CE-TCP to rats resulted in the inhibition of both MAO-A and MAO-B in the brain. nih.gov The maximum inhibition of both enzyme subtypes occurred 60 minutes after the administration of CE-TCP, which coincided with the peak brain concentrations of the compound. nih.gov This contrasts with the parent drug, tranylcypromine, which produced maximum inhibition at 30 minutes post-administration. nih.gov

While specific in vitro enzyme inhibition assays detailing the IC50 or Ki values for this compound are not prominently available in the reviewed literature, the in vivo data provides a clear indication of its inhibitory action on both MAO isoforms once metabolized. The study of compounds like CE-TCP in whole-animal models is crucial for understanding how factors such as metabolism, distribution, and the time course of action influence the ultimate inhibitory effect on the target enzymes.

Table 2: In Vivo Inhibition of Brain MAO Isozymes in Rats

| Compound | Time to Maximum Inhibition of MAO-A and MAO-B |

|---|---|

| This compound (CE-TCP) | 60 minutes |

| Tranylcypromine (TCP) | 30 minutes |

Data sourced from Nazarali A. J., et al. (1987). nih.gov

Future Research Directions for N 2 Cyanoethyltranylcypromine

Exploration of Undiscovered Metabolic Pathways of N-2-Cyanoethyltranylcypromine in Research Models

The metabolic fate of this compound (CE-TCP) is foundational to understanding its mechanism of action. Initial studies in rat models have established that CE-TCP functions as a prodrug, undergoing biotransformation to yield its parent compound, tranylcypromine (B92988) (TCP). nih.gov This conversion, likely involving cytochrome P450 (CYP450) enzymes, is a critical step. nih.gov Furthermore, a secondary metabolite, para-hydroxytranylcypromine (p-OHTCP), has been identified in the brain and heart of rats following administration of CE-TCP. nih.gov

Future research should prioritize:

Comprehensive Metabolite Profiling: Utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to screen for and identify novel metabolites in various biological matrices (plasma, brain, liver) from research models.

Cross-Species Metabolism Studies: Investigating the metabolic pathways of CE-TCP in different animal models (e.g., mice, non-human primates) is essential, as significant interspecies differences in drug-metabolizing enzymes exist. nih.gov This would provide critical data for extrapolating findings to human systems.

Enzyme Phenotyping: Identifying the specific CYP450 isoforms and other enzymes responsible for the conversion of CE-TCP to TCP and the formation of other metabolites. This can be achieved using in vitro systems with recombinant human enzymes or specific enzyme inhibitors.

| Known Metabolite | Research Model | Key Findings | Potential Future Exploration |

| Tranylcypromine (TCP) | Rat | CE-TCP acts as a prodrug, providing lower but more sustained brain concentrations of TCP compared to direct TCP administration. nih.gov | Identification of specific enzymes mediating the N-dealkylation. |

| para-Hydroxytranylcypromine (p-OHTCP) | Rat | Found in substantial concentrations in both brain and heart after CE-TCP administration. nih.gov | Investigation into the pharmacological activity of this metabolite itself. |

Advanced Spectroscopic and Structural Biology Characterization of this compound-Enzyme Complexes

A fundamental understanding of a compound's mechanism requires atomic-level visualization of its interaction with biological targets. longdom.org For this compound, this involves characterizing its complexes with key enzymes, primarily monoamine oxidases (MAO-A and MAO-B) which it inhibits, and the metabolic enzymes (like CYPs) that process it. nih.gov Advanced structural biology techniques are pivotal for this purpose, yet such studies for CE-TCP have not been reported. nih.gov

Future research should focus on elucidating the three-dimensional structures of CE-TCP and its metabolites bound to their protein targets.

X-ray Crystallography: This technique could provide high-resolution snapshots of how CE-TCP or its metabolite, TCP, binds within the active site of MAO. wikipedia.orgbiologiachile.cl This would reveal the precise molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for its inhibitory activity. Crystallizing CE-TCP with metabolizing enzymes could also explain the mechanism of its conversion to TCP. nih.gov

Cryo-Electron Microscopy (Cryo-EM): For large enzyme complexes or membrane-bound proteins that are difficult to crystallize, Cryo-EM offers a powerful alternative for structure determination. cnio.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide valuable information about the structure and dynamics of the compound and its target enzyme in solution, which more closely mimics the physiological environment. longdom.org It is particularly useful for studying conformational changes upon binding.

Spectroscopic Characterization: Techniques like X-ray absorption spectroscopy can be used to probe the electronic structure of the iron center in heme-containing enzymes (like CYPs) or the flavin cofactor in MAO during interaction with CE-TCP. nih.gov

| Technique | Potential Application for CE-TCP Research | Information Gained |

| X-ray Crystallography | Co-crystallization of CE-TCP/TCP with MAO-A and MAO-B. biologiachile.clmdpi.com | Atomic-level detail of the binding pocket, key amino acid interactions, and conformational changes upon inhibition. |

| Cryo-Electron Microscopy | Structure determination of membrane-bound metabolizing enzymes (e.g., CYPs) in complex with CE-TCP. cnio.es | High-resolution structure of large or difficult-to-crystallize protein complexes. |

| NMR Spectroscopy | Study of CE-TCP binding to MAO in solution. longdom.org | Dynamic information on protein-ligand interactions and induced conformational changes in a near-native state. |

| Small-Angle X-ray Scattering (SAXS) | Analysis of the overall shape and conformational changes of enzymes upon CE-TCP binding in solution. nrel.gov | Low-resolution structural data, including protein flexibility and oligomeric state. |

Rational Design and Synthesis of Novel this compound Analogs as Mechanistic Probes

The chemical structure of this compound is ripe for modification to create novel analogs that can serve as powerful mechanistic probes. The rational design and synthesis of such compounds, guided by structure-activity relationship (SAR) studies, can help dissect the distinct pharmacological contributions of the parent molecule versus its metabolites and probe the specifics of enzyme interactions. nih.gov This approach has been successfully used to develop other tranylcypromine derivatives as potent enzyme inhibitors for various targets. nih.govnih.gov

Future research efforts could include:

Modification of the Cyanoethyl Group: Synthesizing analogs where the cyanoethyl moiety is altered (e.g., replaced with other electron-withdrawing groups or isotopically labeled) could modulate the rate of metabolic conversion to TCP. This would create tools to study how the kinetics of TCP formation influence its neurochemical effects.

Alterations to the Phenylcyclopropylamine Scaffold: Introducing substituents onto the phenyl ring or modifying the cyclopropylamine (B47189) could alter the compound's affinity and selectivity for MAO-A versus MAO-B, or for other potential off-targets like Lysine-Specific Demethylase 1 (LSD1). nih.gov

Development of Photoaffinity Probes: Incorporating a photolabile group into the CE-TCP structure would allow for photoaffinity labeling experiments to covalently tag the binding sites of its target enzymes, providing direct evidence of interaction.

| Proposed Analog Modification | Research Purpose | Potential Outcome |

| Deuteration of the cyanoethyl group | To probe the kinetic isotope effect in the metabolic cleavage reaction. | Elucidation of the rate-limiting steps in the conversion of CE-TCP to TCP. |

| Replacement of cyano with other functional groups | To modulate metabolic stability and electronic properties. | Creation of analogs with faster or slower conversion rates to TCP, allowing for fine-tuned pharmacological studies. |

| Substitution on the phenyl ring | To alter binding affinity and selectivity for MAO isoforms or other targets. nih.gov | Development of more selective MAO inhibitors or probes for other enzyme systems. |

| Synthesis of fluorescently-tagged analogs | To visualize the subcellular localization of the compound within cells. | Direct observation of compound distribution and accumulation in specific organelles. |

Integration of this compound Research with Systems Neuroscience Approaches in Non-Human Models

While initial studies have shown that CE-TCP inhibits MAO and modulates brain levels of dopamine (B1211576) and noradrenaline in rats, the consequences of these actions on the function of large-scale neural circuits remain unknown. nih.gov Systems neuroscience provides a powerful toolkit to bridge this gap between molecular action and whole-brain effects. The use of non-human primate (NHP) models is particularly valuable due to the high degree of similarity between their brain structure and function and that of humans. nih.govnih.gov

Future research should integrate the administration of CE-TCP with advanced neuroimaging and electrophysiological techniques in non-human models.

Functional Magnetic Resonance Imaging (fMRI): fMRI can be used to map changes in brain-wide functional connectivity following CE-TCP administration. nih.gov This would reveal how the sustained MAO inhibition and resulting neurochemical changes alter communication within and between key brain networks, such as those involved in mood and cognition.

In Vivo Electrophysiology: Recording the activity of single neurons or neuronal populations in specific brain regions (e.g., prefrontal cortex, hippocampus) can provide direct insight into how CE-TCP alters neural firing patterns and local circuit dynamics. nih.govnih.gov This could help explain the compound's effects on neurotransmitter systems at the circuit level.

Positron Emission Tomography (PET): Using specific radioligands, PET imaging could be employed to measure target engagement (i.e., the degree of MAO occupancy by TCP) in the brain over time after CE-TCP administration, correlating it with both neurochemical and behavioral changes.

| Neuroscience Approach | Research Question for CE-TCP in Non-Human Models | Potential Insights |

| Functional MRI (fMRI) | How does the sustained TCP release from CE-TCP alter resting-state functional connectivity in mood-regulating circuits? nih.govfrontiersin.org | Understanding of the network-level effects of sustained MAO inhibition on brain function. |

| In Vivo Electrophysiology | What are the effects of CE-TCP on neuronal firing rates and oscillatory activity in the prefrontal cortex? nih.gov | Elucidation of the circuit-level mechanisms underlying the modulation of catecholamine neurotransmission. |

| PET Imaging | What is the time-course and regional distribution of MAO-A and MAO-B occupancy following CE-TCP administration? | Correlation of enzyme inhibition levels with pharmacokinetic and pharmacodynamic effects in the living brain. |

| Behavioral Neuroscience | How does the unique pharmacokinetic profile of CE-TCP influence performance on cognitive tasks sensitive to catecholamine levels? | Linking the molecular and circuit-level effects of the compound to complex behaviors. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-2-Cyanoethyltranylcypromine with high purity for preclinical studies?

- Methodology :

- Reagent selection : Use reagents with ≥95% purity (e.g., chlorinated phenyl ethylamine derivatives, CAS RN 13078-79-0) and verify via certificates of analysis .

- Reaction optimization : Monitor reaction conditions (temperature, pH, solvent polarity) using HPLC to track intermediate formation.

- Purification : Employ column chromatography with silica gel, followed by recrystallization in ethanol/water mixtures to achieve ≥98% purity. Confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers design in vitro assays to evaluate this compound’s enzyme inhibition properties?

- Methodology :

- Target selection : Prioritize enzymes linked to the compound’s hypothesized mechanism (e.g., monoamine oxidases or cytochrome P450 isoforms).

- Assay validation : Use positive controls (e.g., tranylcypromine for MAO inhibition) and validate kinetic parameters (Km, Vmax) via Lineweaver-Burk plots.

- Statistical rigor : Include triplicate measurements and use ANOVA to assess inter-group variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?

- Methodology :

- Data harmonization : Conduct a systematic review following PRISMA guidelines to identify sources of heterogeneity (e.g., dosing regimens, animal models) .

- Meta-analysis : Apply random-effects models to account for between-study variance. Adjust for publication bias using funnel plots and Egger’s regression .

- Mechanistic follow-up : Use PBPK modeling to simulate species-specific absorption/metabolism discrepancies .

Q. What strategies are recommended for translating this compound from in vitro to in vivo neuropharmacological models?

- Methodology :

- Model selection : Prioritize transgenic rodents or induced pluripotent stem cell (iPSC)-derived neuronal cultures for target validation.

- Dose optimization : Conduct pilot studies with staggered dosing (e.g., 10–100 mg/kg) and measure plasma concentrations via LC-MS/MS.

- Ethical compliance : Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines for reporting .

Q. How should researchers address multiple testing errors when analyzing this compound’s omics-scale datasets (e.g., transcriptomics, proteomics)?

- Methodology :

- False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values, setting an FDR threshold of ≤0.05 .

- Pathway enrichment : Use tools like DAVID or GSEA to prioritize biologically relevant pathways over individual gene/protein hits.

- Validation : Confirm top candidates via orthogonal methods (e.g., qPCR for RNA-seq targets, Western blot for proteomics) .

Methodological and Reporting Standards

Q. What are the best practices for documenting this compound’s experimental protocols to ensure reproducibility?

- Methodology :

- Detailed protocols : Specify equipment settings (e.g., HPLC column type, gradient program), reagent lot numbers, and software versions.

- Data transparency : Deposit raw data in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical reporting : Declare IRB/IACUC approval numbers and conflicts of interest in all publications .

Q. How can researchers critically appraise the quality of existing literature on this compound’s neuroprotective effects?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.